molecular formula C13H14N2O4S B5268209 3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide CAS No. 50591-71-4

3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5268209
CAS No.: 50591-71-4
M. Wt: 294.33 g/mol
InChI Key: XSAYHNGEJLPKEX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide is a high-purity chemical compound offered for scientific research and development. This benzamide derivative, built on a 1,3-thiazole scaffold, is of significant interest in medicinal chemistry and neuroscience, particularly in the study of Cys-loop receptor (CLR) superfamily of ligand-gated ion channels . Research into structurally related N-(thiazol-2-yl)benzamide analogs has identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the CLR family . These compounds are investigated as potent negative allosteric modulators, providing valuable tools for exploring ZAC's physiological functions, which are less elucidated than those of classical neurotransmitter receptors . The 1,3-thiazole moiety is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds that can interact with central nervous system targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can use this compound for in vitro studies to probe ion channel function, mechanism of action, and structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-17-9-6-8(7-10(18-2)11(9)19-3)12(16)15-13-14-4-5-20-13/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAYHNGEJLPKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50591-71-4
Record name 3,4,5-TRIMETHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE
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Record name 3,4,5-Trimethoxy-N-2-thiazolylbenzamide
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Synthetic Methodologies for 3,4,5 Trimethoxy N 1,3 Thiazol 2 Yl Benzamide and Analogues

Conventional Synthetic Routes to Benzamide-Thiazole Conjugates

The traditional approach to synthesizing benzamide-thiazole conjugates, including 3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide, centers on the formation of an amide bond between a benzoic acid derivative and an aminothiazole. A primary and widely used method involves the acylation of 2-aminothiazole (B372263) with an activated form of 3,4,5-trimethoxybenzoic acid.

Typically, the synthesis begins with the conversion of 3,4,5-trimethoxybenzoic acid into a more reactive acyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with 2-aminothiazole in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the desired benzamide (B126) product.

Another conventional pathway involves the use of coupling agents to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to first synthesize the acyl chloride.

The thiazole (B1198619) component of the conjugate, 2-aminothiazole, is itself conventionally synthesized via the Hantzsch thiazole synthesis. bepls.comresearchgate.net This classic method involves the condensation reaction between an α-haloketone and a thioamide. bepls.comresearchgate.net For 2-aminothiazoles specifically, thiourea (B124793) is used in place of a thioamide. researchgate.net Although effective, these conventional methods can sometimes require harsh reaction conditions and the use of hazardous reagents. bepls.com

Advanced Synthetic Strategies for N-Acyl Thiazole Derivatives

Modern organic synthesis has introduced more sophisticated and efficient strategies for the creation of N-acyl thiazole derivatives. These methods often provide milder reaction conditions, higher yields, and greater functional group tolerance compared to conventional routes. Advanced strategies frequently employ a variety of coupling reagents to facilitate the amide bond formation between the carboxylic acid and the amine directly.

Prominent examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other advanced coupling systems include phosphonium-based reagents (e.g., BOP reagent, PyBOP) and uronium-based reagents (e.g., HBTU, HATU).

Furthermore, there is a growing emphasis on developing environmentally benign synthetic approaches. bepls.com These "green chemistry" strategies focus on reducing waste, avoiding hazardous solvents, and utilizing catalysts that can be recycled. bepls.commdpi.com For the synthesis of thiazole derivatives, methods have been developed that use water as a solvent, employ solvent-free conditions, or utilize ultrasonic irradiation to accelerate the reaction, often leading to reduced reaction times and improved yields. bepls.commdpi.comresearchgate.net For instance, the use of a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation has been reported for the eco-friendly synthesis of thiazole derivatives. mdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, base, temperature, and reaction duration. The optimization process involves systematically varying these conditions to find the ideal balance that maximizes product formation while minimizing the generation of impurities. beilstein-journals.org

A common starting point for the synthesis is the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-aminothiazole. The choice of solvent is critical; solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are often used. The polarity and boiling point of the solvent can influence the solubility of the reactants and the reaction rate. The selection of a base is equally important. While organic bases like triethylamine (TEA) are common, inorganic bases such as potassium carbonate have also been found to be effective in similar condensation reactions. nanobioletters.com Temperature plays a pivotal role; reactions may be conducted at room temperature or heated to reflux to increase the reaction rate. However, excessive heat can sometimes lead to decomposition and the formation of side products.

An illustrative table for the optimization of reaction conditions is presented below. Yields are hypothetical and serve to demonstrate the optimization process.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DCMTriethylamine251265
2DCMTriethylamine40872
3THFTriethylamine251270
4THFPyridine65685
5DMFPotassium Carbonate80492
6DMFPotassium Carbonate100488

Purity Assessment and Structural Characterization Methods for Synthesized Compounds

Following the synthesis and optimization, rigorous methods are required to assess the purity of this compound and to confirm its chemical structure.

Purity Assessment: The progress of the synthesis is typically monitored using Thin Layer Chromatography (TLC), which allows for the rapid identification of the disappearance of starting materials and the appearance of the product. mdpi.comresearchgate.net After the reaction is complete, the crude product is purified. Common purification techniques include recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel. The purity of the final compound is then confirmed by its sharp melting point and by obtaining a single spot on TLC plates developed with different solvent systems.

Structural Characterization: A combination of spectroscopic techniques is employed to unambiguously determine the structure of the synthesized molecule. dergipark.org.trresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), the amide carbonyl (C=O) stretching (around 1650-1680 cm⁻¹), and C-O stretching for the methoxy (B1213986) groups. nanobioletters.comdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. dergipark.org.trmdpi.com

In the ¹H NMR spectrum, one would expect to see distinct signals for the protons on the thiazole ring, the aromatic protons on the trimethoxybenzene ring, a singlet for the amide N-H proton, and sharp singlets for the nine protons of the three methoxy groups. nanobioletters.commdpi.com

The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the carbons of the methoxy groups. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision, confirming the elemental composition. nanobioletters.commdpi.com The fragmentation pattern observed in the mass spectrum can also offer additional structural evidence. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which is then compared with the calculated theoretical values for the proposed structure C₁₃H₁₄N₂O₄S. mdpi.comnih.gov

The collective data from these analytical methods provides comprehensive evidence for the successful synthesis, high purity, and correct structural assignment of this compound.

Expected Spectroscopic Data for this compound
TechniqueExpected Observations
FTIR (cm⁻¹) ~3350 (N-H stretch), ~3050 (Ar C-H stretch), ~1670 (Amide C=O stretch), ~1580 (C=N stretch), ~1250 (C-O stretch)
¹H NMR (δ ppm) ~11-12 (s, 1H, NH), ~7.5-7.8 (d, 1H, thiazole-H), ~7.2-7.4 (d, 1H, thiazole-H), ~7.1 (s, 2H, Ar-H), ~3.9 (s, 9H, 3xOCH₃)
¹³C NMR (δ ppm) ~165 (C=O), ~158 (thiazole C), ~153 (Ar-C-O), ~141 (Ar-C), ~138 (thiazole CH), ~125 (Ar-C), ~115 (thiazole CH), ~105 (Ar-CH), ~56 (OCH₃)
MS (m/z) [M+H]⁺ at ~295.07, corresponding to the molecular formula C₁₃H₁₄N₂O₄S

Biological Investigations and Preclinical Activity Profiling of 3,4,5 Trimethoxy N 1,3 Thiazol 2 Yl Benzamide

In Vitro Assays for Biological Response Evaluation

The in vitro evaluation of 3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide and its derivatives has been pivotal in elucidating their mechanism of action and therapeutic potential. These studies have primarily revolved around cellular-based activity screening, enzymatic inhibition, and receptor binding affinity characterization.

The antiproliferative activity of compounds structurally related to this compound has been assessed across a panel of human cancer cell lines. The 3,4,5-trimethoxyphenyl group is a recognized feature in many potent anticancer agents. nih.gov For instance, a series of 2,4-disubstituted thiazole (B1198619) derivatives featuring a 4-(3,4,5-trimethoxyphenyl) moiety demonstrated significant cytotoxic activity against several human cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical). nih.gov

Notably, certain derivatives exhibited superior activity with IC₅₀ values in the low micromolar range. nih.gov The presence of the 3,4,5-trimethoxy substitution on the phenyl ring is often associated with enhanced cytotoxic effects. mdpi.com In studies on other related heterocyclic systems, such as 1,3,4-thiadiazoles, derivatives bearing a 3,4,5-trimethoxyphenyl group have shown potent activity against the MCF-7 breast cancer cell line. nih.gov The collective evidence from these studies underscores the importance of the 3,4,5-trimethoxybenzoyl scaffold in conferring cytotoxic properties to these molecules.

Compound TypeCell LineCancer TypeMeasured Activity (IC₅₀)
2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl)HepG2Liver Cancer3.35 ± 0.2 to 18.69 ± 0.9 μM
2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl)MCF-7Breast Cancer3.35 ± 0.2 to 18.69 ± 0.9 μM
2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl)HCT116Colon Cancer3.35 ± 0.2 to 18.69 ± 0.9 μM
2,4-disubstituted thiazole with 4-(3,4,5-trimethoxyphenyl)HeLaCervical Cancer3.35 ± 0.2 to 18.69 ± 0.9 μM
Benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivative (6g)MDA-MB-231Breast Cancer3.01 μM
Benzofuran-based 3,4,5-trimethoxybenzamide derivative (6g)HCT-116Colon Cancer5.20 μM
Benzofuran-based 3,4,5-trimethoxybenzamide derivative (6g)HT-29Colon Cancer9.13 μM
Benzofuran-based 3,4,5-trimethoxybenzamide derivative (6g)HeLaCervical Cancer11.09 μM

A primary mechanism through which many 3,4,5-trimethoxyphenyl-containing compounds exert their anticancer effects is via the inhibition of tubulin polymerization. mdpi.commdpi.com This enzymatic process is critical for microtubule formation and, consequently, for cell division. Derivatives of this compound have been investigated for their ability to interfere with this process.

Studies on related compounds have shown that they can significantly inhibit tubulin assembly, with some analogs demonstrating IC₅₀ values for tubulin polymerization inhibition in the low micromolar range, comparable to the well-known tubulin inhibitor combretastatin (B1194345) A-4. nih.gov The 3,4,5-trimethoxyphenyl moiety is considered an essential structural requirement for maximizing potency in a large series of tubulin polymerization inhibitors. cardiff.ac.uk Mechanistic studies have revealed that these compounds can induce cell cycle arrest at the G2/M phase, which is a hallmark of agents that disrupt microtubule dynamics. nih.govnih.gov

In addition to tubulin, other enzymatic targets have been explored for related structures. For instance, some N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been evaluated as inhibitors of lipoxygenase and EGFR/HER-2 dual-target inhibitors. brieflands.comnih.gov Furthermore, certain thiadiazole derivatives of 3,4,5-trimethoxybenzylidene have been identified as inhibitors of caspases, particularly caspase-3 and caspase-9, suggesting a role in the modulation of apoptosis. mdpi.comnih.govnih.gov

Compound TypeEnzyme TargetMeasured Activity (IC₅₀)
Benzofuran-based 3,4,5-trimethoxybenzamide derivative (6g)Tubulin PolymerizationComparable to Combretastatin A-4
1,2,3-triazole-substitued 3,4,5-trimethoxyphenyl derivative (3a)Tubulin Polymerization1.00 µM
1,2,3-triazole-substitued 3,4,5-trimethoxyphenyl derivative (4a)Tubulin Polymerization1.67 µM
(E)-N-Cyclopropyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine (2c)Caspase-3Potent Inhibition
(E)-N-Cyclopropyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine (2c)Caspase-9Potent Inhibition

The characterization of receptor binding affinity has further clarified the mechanism of action for this class of compounds. For those derivatives that inhibit tubulin polymerization, studies have shown that they often bind to the colchicine (B1669291) site on β-tubulin. mdpi.comcardiff.ac.uk This interaction prevents the assembly of tubulin monomers into microtubules, thereby disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis. cardiff.ac.uk

While direct receptor binding studies on this compound are not extensively reported, the consistent findings for its structural analogs strongly suggest a similar mode of action. For example, 3-Aryl/Heteroaryl-5-amino-1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles have been shown to potently inhibit the binding of [³H]colchicine to tubulin, confirming their interaction with the colchicine binding site. cardiff.ac.uk In contrast, some N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), suggesting that the broader scaffold can be tailored to interact with other receptor types as well. semanticscholar.org

In Vivo Preclinical Efficacy Models (Non-Clinical Human Trial Data)

The preclinical efficacy of compounds related to this compound has been evaluated in various animal models. These studies provide crucial insights into the potential therapeutic utility of this chemical class in a physiological context.

One notable in vivo study investigated the protective effects of novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole analogs against renal ischemia/reperfusion (I/R) injury in rats. nih.govnih.gov In this model, certain compounds demonstrated significant anti-apoptotic activity, which was associated with a reduction in tissue damage. nih.gov The mechanism of this protective effect was linked to the inhibition of caspase-3. nih.govnih.gov

In the context of oncology, a xenograft model using SK-BR-3 breast cancer cells showed that a related N-(1,3,4-thiadiazol-2-yl)benzamide derivative could effectively inhibit tumor growth and angiogenesis with low toxicity. nih.gov These findings highlight the potential of the broader class of 3,4,5-trimethoxy-N-(heterocyclyl)benzamides in in vivo settings, warranting further investigation of this compound itself in similar preclinical models.

Mechanistic Elucidation of 3,4,5 Trimethoxy N 1,3 Thiazol 2 Yl Benzamide S Bioactivity

Molecular Target Identification and Validation

Research into the N-(thiazol-2-yl)benzamide scaffold has identified the Zinc-Activated Channel (ZAC) as a potential molecular target. researchgate.netnih.gov ZAC is a member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. researchgate.netnih.gov A study involving a compound library screening identified a derivative of N-(thiazol-2-yl)benzamide as a novel antagonist for this channel. researchgate.netnih.gov

Subsequent investigations into the structure-activity relationship of 61 analogs were carried out to determine the key structural features for ZAC activity. researchgate.netnih.gov These studies, conducted at ZAC expressed in Xenopus oocytes using two-electrode voltage clamp electrophysiology, revealed that certain modifications to the N-(thiazol-2-yl)benzamide scaffold could produce potent ZAC inhibition. researchgate.netnih.gov

However, within this extensive analog series, it was demonstrated that the presence of a 3,4,5-trimethoxy substitution pattern on the phenyl ring was detrimental to the compound's ability to antagonize ZAC. This finding suggests that 3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide is essentially inactive at this specific molecular target. The data from these studies underscore the importance of the substitution pattern on the phenyl ring for the compound's interaction with the Zinc-Activated Channel.

Table 1: Activity of N-(thiazol-2-yl)benzamide Analogs at the Zinc-Activated Channel (ZAC)
CompoundSubstitution Pattern on Phenyl RingActivity at ZAC
Analog 1 (Lead Compound)2-chloro, 5-bromo (on benzamido moiety)Antagonist
TTFB (Analog 5a)3-fluoroPotent Antagonist
This compound3,4,5-trimethoxyInactive

Cellular Pathway Modulation Investigations

Currently, there is a lack of published scientific studies specifically investigating the modulation of cellular pathways by this compound. While research on structurally related compounds with a 3,4,5-trimethoxybenzylidene moiety has explored anti-apoptotic pathways through caspase-3 inhibition, similar investigations for the title compound have not been reported. mdpi.com

Biomolecular Interaction Analysis

The primary biomolecular interaction analysis for this compound has been centered on its potential interaction with the Zinc-Activated Channel (ZAC). researchgate.netnih.gov As detailed in section 4.1, this compound was found to be inactive as a ZAC antagonist, indicating a lack of significant functional interaction with this receptor. researchgate.netnih.gov The nature of this lack of interaction is believed to be due to the bulky 3,4,5-trimethoxy substitution pattern, which may sterically hinder the compound from binding effectively to the receptor. Beyond this, there is no further information available in the scientific literature regarding other biomolecular interactions of this specific compound.

Gene Expression and Proteomic Profiling in Response to Compound Treatment

There are no available scientific studies that have performed gene expression or proteomic profiling on cells or tissues in response to treatment with this compound. Consequently, the effects of this compound on the transcriptome and proteome remain uncharacterized.

Structure Activity Relationship Sar Studies of 3,4,5 Trimethoxy N 1,3 Thiazol 2 Yl Benzamide Derivatives

Impact of Substitutions on the Benzamide (B126) Moiety on Biological Activity

The benzamide moiety is a key structural component, and substitutions on this ring can significantly influence the biological activity of the derivatives. Amide derivatives of benzoic acids are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities. nanobioletters.com The nature and position of substituents on the benzoyl ring can modulate factors such as binding affinity to biological targets, solubility, and metabolic stability.

In related series of benzamide derivatives, the introduction of various substituents has been shown to be a critical determinant of activity. For instance, in a study of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino partial structure, which is analogous to the thiazole-amine portion of the title compound, strongly dictated the biological effect. researchgate.net This suggests that even minor alterations to the electronic and steric properties of the aromatic rings can lead to significant changes in potency.

While specific SAR studies focusing solely on substitutions of the 3,4,5-trimethoxybenzamide (B1204051) part of the target molecule are not extensively detailed in the provided context, general principles from related benzamide-containing compounds suggest that modifications at other positions of the benzene (B151609) ring, or replacement of the methoxy (B1213986) groups with other functionalities, would likely have a profound impact on the activity profile.

Role of the Thiazole (B1198619) Ring Modifications in Activity Profile

The 1,3-thiazole ring is a versatile scaffold in medicinal chemistry, known to be present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netresearchgate.netnih.govrjptonline.org Modifications of the thiazole ring in related N-(1,3-thiazol-2-yl)benzamide derivatives have been a key area of SAR exploration.

Studies on various thiazole derivatives have demonstrated that the substitution pattern on the thiazole ring is critical for their biological activity. For instance, in a series of N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives, the nature of the substituent on the thiazole ring influenced their antimicrobial efficacy. researchgate.net Similarly, research on other thiazole-containing compounds has shown that substitutions at the C4 and C5 positions of the thiazole ring can modulate the activity. nih.gov For example, the introduction of a phenyl group at the C4 position of the thiazole ring has been explored in the design of anticancer agents. nih.gov

In the context of 3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide, modifications could include the introduction of various substituents at the C4 and C5 positions of the thiazole ring. The nature of these substituents, whether electron-donating or electron-withdrawing, bulky or compact, can influence the molecule's interaction with its biological target.

The following table summarizes the impact of thiazole ring modifications on the biological activity of related compounds, providing insights into potential SAR for the title compound's derivatives.

Compound SeriesThiazole Ring ModificationObserved Impact on Biological Activity
N'-benzylidene-N-(thiazolyl)acetohydrazidesVaried substituents on the thiazole ringAltered antimicrobial activity profiles. researchgate.net
2,4-disubstituted thiazolesPhenyl group at C4Explored for anticancer properties. nih.gov
Thiazole-1,3,5-triazinesVaried substituentsShowed potential as antimalarial agents. nih.gov

Influence of the Trimethoxy Group on Pharmacological Properties

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-known pharmacophore, notably present in the potent tubulin inhibitor colchicine (B1669291). semanticscholar.org The three methoxy groups on the benzene ring play a significant role in the pharmacological properties of many compounds. uni.lu These groups can influence the molecule's conformation, electronic distribution, and ability to form hydrogen bonds, all of which are crucial for receptor binding.

In many biologically active molecules, the trimethoxy substitution pattern is associated with potent activity. For example, novel resveratrol (B1683913) analogs incorporating a 3,4,5-trimethoxyphenyl group have demonstrated significant antitumor activity. nih.gov The methoxy groups can contribute to binding affinity through hydrophobic and electronic interactions with the target protein. Specifically, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.

The orientation of the methoxy groups relative to the plane of the benzene ring can also be a determining factor for activity. In the crystal structure of a related compound, 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, it was observed that the methoxy groups at positions 3 and 5 lie almost in the plane of the aromatic ring, while the group at position 4 is oriented nearly perpendicularly. nih.gov This specific conformation could be crucial for optimal interaction with a biological target.

Removal or relocation of one or more of the methoxy groups would likely lead to a significant change in biological activity, underscoring their importance in the SAR of this compound.

Design and Synthesis of Novel Analogues for SAR Exploration

The design and synthesis of novel analogues are fundamental to exploring the SAR of this compound. researchgate.net Synthetic strategies generally involve the coupling of a substituted 3,4,5-trimethoxybenzoic acid or its activated derivative with a substituted 2-aminothiazole (B372263). nih.govacu.edu.in

Several synthetic routes can be envisioned for generating a library of analogues for SAR studies:

Modification of the Benzamide Moiety: A variety of substituted benzoic acids can be synthesized and subsequently coupled with 2-aminothiazole to probe the effect of different substituents on the benzamide ring. nih.gov

Modification of the Thiazole Ring: The Hantzsch thiazole synthesis is a classic method for preparing substituted thiazoles, which can then be reacted with 3,4,5-trimethoxybenzoyl chloride. This allows for the introduction of diverse substituents at the C4 and C5 positions of the thiazole ring. nanobioletters.comnih.gov

Linker Modification: The amide bond linking the two aromatic moieties can also be a target for modification. Bioisosteric replacement of the amide group with other functionalities could lead to analogues with altered properties.

The synthesis of a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, for example, involved the initial synthesis of a substituted 2-amino-5-aryl-1,3,4-thiadiazole, which was then acylated with various benzoyl chlorides. A similar approach could be applied to the synthesis of this compound analogues. nih.gov

The following table outlines a general synthetic approach for generating analogues for SAR studies.

Synthetic StepDescriptionPurpose
1. Synthesis of Substituted 2-AminothiazolesHantzsch thiazole synthesis using various α-haloketones and thiourea (B124793). nanobioletters.comTo generate a diverse set of thiazole building blocks with different substituents at C4 and C5.
2. Synthesis of Substituted 3,4,5-Trimethoxybenzoic AcidsModification of 3,4,5-trimethoxybenzoic acid to introduce or alter substituents on the benzene ring.To explore the impact of substitutions on the benzamide moiety.
3. Amide CouplingReaction of the synthesized 2-aminothiazoles with activated benzoic acid derivatives (e.g., acid chlorides or using coupling agents). acu.edu.inTo assemble the final library of novel analogues for biological screening.

Through the systematic design, synthesis, and biological evaluation of such novel analogues, a comprehensive understanding of the SAR of this compound can be achieved, paving the way for the development of new therapeutic agents.

Computational and Theoretical Approaches in the Study of 3,4,5 Trimethoxy N 1,3 Thiazol 2 Yl Benzamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

While docking studies specifically for 3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide are not prominently reported, research on analogous structures provides significant insights. For instance, a series of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides were investigated as potential antitubulin agents. Within this series, a compound featuring a trimethoxy substitution on the phenyl ring (TH08) demonstrated high cytotoxic activity, and molecular docking studies showed that it binds effectively within the colchicine (B1669291) binding site of α, β tubulin (PDB ID: 1SA0).

In another study, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were designed as EGFR/HER-2 dual-target inhibitors. Molecular docking was employed to understand the binding modes of these compounds within the active sites of these kinases. Similarly, thiadiazole derivatives incorporating a trimethoxybenzylidene moiety were docked into the active site of caspase-3 to elucidate their potential binding interactions as anti-apoptotic agents. These studies collectively show how docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand's affinity for its target protein.

Compound Class/DerivativeProtein TargetKey Findings from Docking Studies
N-(4-oxo-thiazolidin-3-yl)benzamide with trimethoxy substitution (TH08)α, β Tubulin (PDB: 1SA0)Strong binding affinity within the colchicine binding site, correlating with high cytotoxic activity.
(E)-N-Benzyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amineCaspase-3Identification of potential binding modes and interactions within the enzyme's active site.
N-(1,3,4-thiadiazol-2-yl)benzamide derivativesEGFR/HER-2 KinasesPrediction of binding conformations, guiding the design of dual-target inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical properties or structural descriptors with activity, QSAR models can predict the efficacy of novel, unsynthesized molecules.

Specific QSAR models for this compound have not been detailed. However, QSAR studies on related benzamide (B126) and thiazole (B1198619) derivatives have proven successful. In the investigation of N-(4-oxo-thiazolidin-3-yl)benzamides as antitubulin agents, a QSAR study established a strong correlation between the cytotoxic activity against the A-549 lung carcinoma cell line and specific physicochemical parameters. The resulting model demonstrated high predictive power, as indicated by its statistical parameters.

QSAR Model Parameters for Cytotoxicity in A-549 Cells

Statistical Parameter Value
r² (Correlation Coefficient) 0.941
F-statistic 99.103
Standard Error 0.0006

This high correlation coefficient (r²) indicates that 94.1% of the variance in cytotoxic activity could be explained by the selected descriptors, providing a robust model for predicting the activity of similar compounds. Another study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as methionine aminopeptidase (B13392206) inhibitors also successfully used 3D-QSAR methods to develop a predictive model with a high correlation coefficient (R² = 0.96).

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the dynamic behavior of the complex in a biological environment, researchers can confirm whether the key interactions are maintained over time.

While MD simulations have not been specifically reported for this compound, their utility has been demonstrated for closely related structures. For example, in the study of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as EGFR/HER-2 inhibitors, MD simulations were performed on the most promising candidate (YH-9). The simulations confirmed that the compound formed a stable complex with both EGFR and HER-2, validating the initial docking predictions and providing deeper insight into the conformational dynamics of the binding. These simulations are crucial for verifying that the binding pose is energetically favorable and stable, lending greater confidence to the predicted mechanism of action.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can determine optimized molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps.

The HOMO-LUMO energy gap (ΔEg) is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive.

While specific DFT calculations on this compound are not found in the reviewed literature, this method is widely applied to complex heterocyclic systems to understand their intrinsic properties. For example, DFT calculations are routinely used to:

Optimize the three-dimensional geometry of the molecule.

Calculate the HOMO and LUMO energies and their energy gap.

Generate MEP maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data for structural validation.

Example of Properties Derived from Quantum Chemical Calculations

Calculated Property Significance
HOMO Energy Relates to the ability to donate an electron.
LUMO Energy Relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔEg) Indicates chemical reactivity and stability.

These theoretical calculations provide a fundamental understanding of the molecule's electronic characteristics, which underpin its reactivity and ability to interact with biological targets.

Advanced Research Perspectives and Future Directions for 3,4,5 Trimethoxy N 1,3 Thiazol 2 Yl Benzamide

Integration with Novel Drug Delivery Systems Research

While specific research on delivering 3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide using advanced drug delivery systems is not yet prominent, the physicochemical properties of benzamide (B126) and trimethoxyphenyl derivatives make them suitable candidates for such technologies. The primary goals of using novel drug delivery systems are to improve the solubility, bioavailability, stability, and targeted delivery of therapeutic agents, thereby enhancing efficacy and reducing potential side effects. researchgate.netresearchgate.netnih.gov

Nanoparticle-based systems, including polymeric nanoparticles, liposomes, and micelles, offer a promising avenue for the formulation of this compound. nih.gov These nanocarriers can encapsulate hydrophobic drugs, protecting them from rapid metabolic clearance and enabling controlled release. nih.gov For instance, liposomal formulations have been successfully developed for other complex molecules, including various inhibitors and benzamide derivatives, to improve their therapeutic index. google.comnih.gov The encapsulation of this compound within such nano-carriers could potentially overcome challenges related to poor aqueous solubility, a common issue for molecules with multiple aromatic rings. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the drug specifically to cancer cells or other pathological tissues, minimizing off-target effects. frontiersin.org

Future research in this area would involve the systematic development and characterization of various nano-formulations of this compound. This would include assessing drug loading efficiency, release kinetics, stability, and ultimately, in vitro and in vivo performance to validate the benefits of such advanced delivery strategies.

Exploration of Multi-Targeting Strategies

The design of drugs that can simultaneously modulate multiple biological targets is an increasingly important strategy for treating complex diseases like cancer. bohrium.com The molecular architecture of this compound makes it an exemplary candidate for multi-target drug design, as its constituent parts are known to interact with several key cellular targets.

The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical feature of many tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. researchgate.netnih.gov Compounds bearing the TMP group can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netnih.gov Concurrently, the N-(thiazol-2-yl)benzamide scaffold has been identified as a core structure for inhibitors of various other protein classes. For example, derivatives have been developed as selective antagonists of the Zinc-Activated Channel (ZAC) and as inhibitors of various kinases. nih.gov

By combining these pharmacophores, this compound and its future analogs could be engineered to function as multi-target agents. Such a compound might concurrently inhibit tubulin polymerization and modulate the activity of a critical signaling kinase, offering a synergistic antitumor effect. This approach has been explored with other TMP-containing scaffolds, which have been designed to hit multiple oncogenic kinases or to act as dual DNA intercalators and Topoisomerase II inhibitors. nih.govrsc.org

Structural MoietyPotential Biological Target(s)Therapeutic RationaleReference Example
3,4,5-Trimethoxyphenyl (TMP)Tubulin (Colchicine Binding Site)Disruption of microtubule formation, leading to cell cycle arrest and apoptosis.Combretastatin (B1194345) A-4 (CA-4) and its analogs. nih.gov
N-(1,3-Thiazol-2-yl)benzamideProtein Kinases, Ion Channels (e.g., ZAC)Modulation of key signaling pathways involved in cell proliferation, survival, and communication.Selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov
Integrated ScaffoldTubulin and Oncogenic Kinases; DNA and Topoisomerase IISimultaneous attack on multiple cancer-related pathways to enhance efficacy and overcome resistance.Designed pyrrolizines bearing TMP moieties. nih.gov

Future research should focus on screening this compound against a diverse panel of biological targets, including various kinases and tubulin, to experimentally validate its multi-targeting potential.

Development of Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

As this compound and its derivatives advance through preclinical development, the need for robust and sensitive analytical methods for their detection and quantification becomes critical. These methods are essential for a variety of research applications, including pharmacokinetic studies (absorption, distribution, metabolism, and excretion), in vitro cell-based assays, and formulation analysis.

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical studies due to its high selectivity and sensitivity. kuleuven.be An LC-MS/MS method for this compound would typically involve:

Sample Preparation: Extraction of the analyte from complex biological matrices such as plasma, urine, or tissue homogenates. This could be achieved using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the parent compound from its metabolites and other endogenous components. A C18 reversed-phase column is commonly used for compounds of this nature.

Mass Spectrometric Detection: The separated analyte is ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. For quantification, selected reaction monitoring (SRM) is employed, where specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard, ensuring high specificity and accuracy. semanticscholar.org

Researchers have utilized LC-MS techniques to characterize and confirm the purity of newly synthesized N-(thiazol-2-yl)benzamide analogs. nih.govacs.org The development of a fully validated LC-MS/MS assay according to regulatory guidelines would be a crucial step in enabling formal preclinical and clinical development of this compound. Further studies could also employ high-resolution mass spectrometry (HRMS) to identify and characterize potential metabolites in vitro and in vivo.

Potential for Scaffold Diversification in Drug Discovery Programs

The structure of this compound serves as an excellent starting point or "scaffold" for further chemical modification in drug discovery programs. The goal of scaffold diversification, often employing strategies like scaffold hopping, is to generate novel analogs with improved potency, selectivity, and pharmacokinetic properties. bhsai.orgnih.gov The thiazole (B1198619) ring, in particular, is recognized as a versatile and promising scaffold in medicinal chemistry. nih.gov

The molecule can be systematically modified at three key positions:

The Trimethoxyphenyl Ring: The number and position of the methoxy (B1213986) groups can be altered to probe their importance for target binding and to modulate metabolic stability.

The Benzamide Linker: The amide bond can be replaced with other bioisosteres (e.g., sulfonamide, urea, or reversed amides) to alter chemical properties and binding interactions. The substitution pattern on the central phenyl ring can also be varied.

The Thiazole Ring: The thiazole ring can be substituted at its 4 and 5 positions or replaced entirely with other five- or six-membered heterocycles (a form of scaffold hopping) to explore new chemical space and identify novel interactions with the biological target. namiki-s.co.jp

This approach allows for the systematic exploration of the structure-activity relationship (SAR), providing critical insights into how chemical structure correlates with biological activity. By generating and screening a library of diverse analogs, medicinal chemists can optimize the lead compound to develop a clinical candidate with a superior therapeutic profile.

Core Scaffold ComponentDiversification StrategyObjectiveExample from Literature
Trimethoxyphenyl (TMP) MoietyVary number/position of methoxy groups; Replace with other substituted phenyl rings.Optimize binding affinity (e.g., at tubulin's colchicine site) and improve metabolic stability.Design of TMP analogs based on CA-4 and colchicine scaffolds. nih.gov
Benzamide LinkerBioisosteric replacement (e.g., sulfonamide); Modify substitution on the central phenyl ring.Modulate physicochemical properties (solubility, logP) and explore different hydrogen bonding patterns.Synthesis of N-substituted benzamide derivatives as potent smoothened antagonists. nih.gov
Thiazole RingSubstitution at C4 and C5 positions; Heterocycle replacement (scaffold hopping) with oxadiazole, thiadiazole, or pyridine (B92270).Explore new binding pockets, improve selectivity, and escape existing patent space.Modification of the thiazole ring in N-(thiazol-2-yl)-benzamide analogs to probe ZAC activity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3,4,5-Trimethoxy-N-(1,3-thiazol-2-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. React 3,4,5-trimethoxybenzoyl chloride with 2-aminothiazole in dichloromethane (DCM) or ethyl acetate, using triethylamine (TEA) as a base to scavenge HCl. Stir at room temperature for 4–6 hours, monitor reaction completion via TLC, and purify the product via recrystallization (e.g., from methanol) or column chromatography. Intermediate characterization involves 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR spectroscopy, and elemental analysis to confirm purity and structure .

Q. Which crystallographic techniques are essential for determining the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Rigaku Pilatus 200K with Mo-Kα radiation, λ = 0.71073 Å). Process data using SHELX programs (SHELXD for structure solution, SHELXL for refinement). Hydrogen bonding and molecular packing are analyzed using Mercury or OLEX2. Key parameters include bond lengths, angles, and displacement parameters (e.g., R-factor < 0.05 for high reliability) .

Q. How is the compound’s purity validated during synthesis?

  • Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular mass, while differential scanning calorimetry (DSC) verifies melting point consistency. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (DMF, THF) versus non-polar (DCM) to balance reactivity and solubility.
  • Catalysis : Explore microwave-assisted synthesis for reduced reaction time or use phase-transfer catalysts (e.g., TBAB) for heterogeneous conditions.
  • Workflow : Employ design of experiments (DoE) to assess factors like temperature (40–80°C), molar ratios (1:1.2 for acyl chloride:amine), and stirring rate. Validate via 1H NMR^1 \text{H NMR} yield calculations .

Q. What strategies resolve discrepancies in anisotropic displacement parameters during crystallographic refinement?

  • Methodological Answer :

  • Thermal Motion Analysis : Use SHELXL’s SIMU/DELU restraints to model anisotropic displacement for disordered atoms.
  • Validation Tools : Check ADPs with PLATON’s SQUEEZE for solvent-accessible voids or TWINLAW for twinning detection.
  • Cross-Validation : Compare refined parameters with similar structures in the Cambridge Structural Database (CSD) to identify outliers .

Q. How can structure-activity relationships (SAR) guide bioactivity optimization?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the trimethoxy group (e.g., replace methoxy with halogen or nitro groups) and assess activity via in vitro assays (e.g., IC50_{50} in cancer cell lines).
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or viral enzymes). Compare with known inhibitors (e.g., nitazoxanide derivatives) to identify critical interactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
  • Toxicity Profiling : Apply ProTox-II for hepatotoxicity or AMES mutagenicity predictions.
  • MD Simulations : Run GROMACS for 100 ns to assess stability in biological membranes and binding free energy via MM-PBSA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.